molecular formula C10H10ClFN2O B7461019 1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea

1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea

Cat. No.: B7461019
M. Wt: 228.65 g/mol
InChI Key: SFWYIUXGTOGZFK-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea is an organic compound characterized by the presence of a urea functional group attached to a 4-chloro-2-fluorophenyl ring and a prop-2-en-1-yl group

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea typically involves the reaction of 4-chloro-2-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the urea linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the modulation of biochemical pathways. This inhibition can result in various physiological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea can be compared with other similar compounds, such as:

    4-Chloro-2-fluorophenyl isocyanate: This compound shares the same phenyl ring structure but differs in its functional group, which is an isocyanate instead of a urea.

    1-(4-Chloro-2-fluorophenyl)ethan-1-amine: This compound has a similar phenyl ring but contains an amine group instead of a urea group.

    4-Chloro-2-fluorophenylurea: This compound is structurally similar but lacks the prop-2-en-1-yl group.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWYIUXGTOGZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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